Digalactosyldiacylglycerol

Übersicht

Beschreibung

Digalactosyldiacylglycerol (DGDG) is a significant membrane lipid present in oxygenic photosynthetic organisms. It plays a crucial role in the structure and function of thylakoid membranes, which are integral to the process of photosynthesis. This lipid is known for its involvement in various cellular processes, particularly under stress conditions like phosphate limitation, highlighting its adaptability and essential function in plant and cyanobacterial physiology (Awai et al., 2007).

Synthesis Analysis

DGDG synthesis involves specific synthase enzymes that catalyze the addition of galactose moieties to monogalactosyldiacylglycerol (MGDG), leading to the formation of DGDG. Notable advances in understanding this process have been achieved through genetic and biochemical analyses, revealing that non-plant-type DGDG synthase genes play a pivotal role in DGDG production in various organisms, including cyanobacteria and marine dinoflagellates (Inuki et al., 2017).

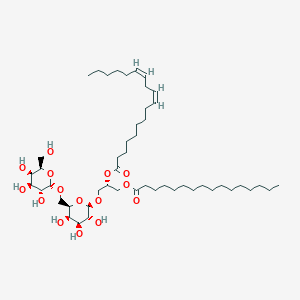

Molecular Structure Analysis

The molecular structure of DGDG has been elucidated through high-resolution techniques like NMR spectroscopy. Studies have determined that DGDG consists of a diacylglycerol backbone with two galactose molecules attached via a galactose-galactose α(1→6) linkage and a galactose-glycerol β-linkage. This intricate molecular arrangement plays a fundamental role in its functional properties and interaction with other membrane components (Hauksson et al., 1995).

Chemical Reactions and Properties

DGDG participates in various chemical reactions within cellular membranes, impacting the fluidity and phase behavior of lipid bilayers. Its synthesis and incorporation into membranes are responsive to environmental cues, such as light intensity and nutrient availability, modulating the membrane's physical properties to adapt to changing conditions. The interaction of DGDG with proteins, particularly in photosynthetic complexes, is crucial for optimal photosynthetic efficiency and stress response mechanisms (Maida & Awai, 2016).

Physical Properties Analysis

The physical properties of DGDG, such as its phase behavior and interaction with water, have been studied using techniques like neutron diffraction. These studies reveal that DGDG forms tightly packed bilayer structures, contributing to the stability and functionality of photosynthetic membranes. The arrangement of galactose moieties at the bilayer surface is critical for the interaction with surrounding water molecules, affecting the bilayer's hydration and overall membrane dynamics (McDaniel, 1988).

Chemical Properties Analysis

The chemical behavior of DGDG, including its reactivity and interactions with other lipids and membrane components, is central to its function in membrane architecture and plant stress responses. Studies have shown that DGDG can modulate the activity of membrane-bound enzymes and interact with other lipids to maintain membrane integrity under stress conditions. The balance between DGDG and other galactolipids is crucial for maintaining the optimal environment for photosynthetic and other membrane-associated proteins (Tanaka et al., 2005).

Wissenschaftliche Forschungsanwendungen

Anti-inflammatorische Wirkung

DGDG-Monoestolide, ein charakteristisches Glykolipid in Hafer, haben nachweislich entzündungshemmende Wirkungen {svg_1}. Eine Hauptmolekülart von DGDG-Monoestolid aus Hafer wurde isoliert und seine Struktur analysiert. Die Produktion von Stickstoffmonoxid und Zytokinen (IL-6, TNF-α und IL-10) wurde durch DGDG-LAHLA signifikant reduziert, was erstmals auf die entzündungshemmende Wirkung von DGDG-LAHLA hinweist {svg_2}.

Funktionelle Vielfalt in Pflanzen

DGDG ist ein neutrales Glykolipid, bei dem zwei Galactose-Reste (Digalactan) an der sn-3-Position des Glycerols gebunden sind, um eine hydrophile Kopfstruktur zu bilden {svg_3}. Es wird in photosynthetischen Membranen von Pflanzen, eukaryotischen Algen und Cyanobakterien gefunden {svg_4}. Dies deutet darauf hin, dass DGDG eine entscheidende Rolle bei der funktionalen Vielfalt von Pflanzen spielt.

Rolle in photosynthetischen Membranen

Nach Monogalactosyldiacylglycerol (MGDG) ist DGDG das zweithäufigste Galaktoglycerolipid, das in photosynthetischen Membranen von Pflanzen, eukaryotischen Algen und Cyanobakterien vorkommt {svg_5}. Dies zeigt, dass DGDG eine bedeutende Rolle bei der Organisation und Funktion von photosynthetischen Membranen spielt.

Biosyntheseweg

DGDG wird hauptsächlich in der Plastidenhülle aus MGDG durch DGDG-Synthasen (DGDs) synthetisiert {svg_6}. Dieser Biosyntheseweg umfasst zwei Hauptschritte: die Übertragung der Galactose von UDP-Galactose auf die sn-3-Position von Diacylglycerol (DAG), was zur Bildung von MGDG führt, und die Galactosylierung von MGDG durch DGD mit UDP-Galactose als Zuckerdonor und die Bildung von DGDG {svg_7}.

Reaktion auf Nährstoffstress

DGDG-Synthasen finden sich in Arabidopsis thaliana und anderen Angiospermen - DGD1 und sein Paralog DGD2 {svg_8}. DGD2 wirkt unter Nährstoffstressbedingungen in einem alternativen Weg mit MGD2/MGD3, da ein hoher Ausdruck des DGD2-kodierenden Gens als Reaktion auf Phosphatmangel beobachtet wurde {svg_9}.

Potenzieller funktionaler Lebensmittelbestandteil

Angesichts seiner entzündungshemmenden Wirkungen und seines Vorkommens in Hafer könnte DGDG möglicherweise als funktionaler Lebensmittelbestandteil verwendet werden {svg_10}. Dies könnte die Verfügbarkeit von Hafer als funktionelles Lebensmittel erweitern.

Zukünftige Richtungen

DGDG is essential for the organization of the membrane structure in etioplasts . It is also required for better photosynthetic growth of Synechocystis sp. PCC6803 under phosphate limitation . These findings suggest that DGDG may have potential applications in improving photosynthetic efficiency and plant growth under nutrient-limited conditions.

Eigenschaften

IUPAC Name |

[(2S)-1-hexadecanoyloxy-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxypropan-2-yl] (9Z,12Z)-octadeca-9,12-dienoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H88O15/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-41(52)62-37(34-59-40(51)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2)35-60-48-47(58)45(56)43(54)39(64-48)36-61-49-46(57)44(55)42(53)38(33-50)63-49/h11,13,17-18,37-39,42-50,53-58H,3-10,12,14-16,19-36H2,1-2H3/b13-11-,18-17-/t37-,38-,39-,42+,43+,44+,45+,46-,47-,48-,49+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZXMUPATKGLZAP-DXLAUQRQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)O)OC(=O)CCCCCCCC=CCC=CCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H](CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO[C@@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)O)O)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H88O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201103106 | |

| Record name | (2S)-3-[(1-Oxohexadecyl)oxy]-2-[[(9Z,12Z)-1-oxo-9,12-octadecadien-1-yl]oxy]propyl 6-O-α-D-galactopyranosyl-β-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201103106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

917.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

145033-48-3 | |

| Record name | (2S)-3-[(1-Oxohexadecyl)oxy]-2-[[(9Z,12Z)-1-oxo-9,12-octadecadien-1-yl]oxy]propyl 6-O-α-D-galactopyranosyl-β-D-galactopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=145033-48-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S)-3-[(1-Oxohexadecyl)oxy]-2-[[(9Z,12Z)-1-oxo-9,12-octadecadien-1-yl]oxy]propyl 6-O-α-D-galactopyranosyl-β-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201103106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.